molecular formula C18H22O3 B15006148 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione

4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione

Cat. No.: B15006148
M. Wt: 286.4 g/mol
InChI Key: WRFDQTVPXGCZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione is a synthetic organic compound with the molecular formula C18H22O3 and a molecular weight of 286.37 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. The spiro structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves the reaction of 4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione with phenylmagnesium bromide (Grignard reagent) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is then subjected to reflux, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spiro carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted phenyl compounds.

Scientific Research Applications

4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one
  • 1,4-Diazaspiro[5.5]undecane-3,5-dione
  • 3-(3-Methyl-2-thienyl)methylene-1,5-dioxaspiro[5.5]undecane-2,4-dione

Uniqueness

4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione stands out due to its unique spiro structure and the presence of both phenyl and oxaspiro moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

4,4-dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione

InChI

InChI=1S/C18H22O3/c1-17(2)15(19)18(11-7-4-8-12-18)14(21-16(17)20)13-9-5-3-6-10-13/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3

InChI Key

WRFDQTVPXGCZCB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.